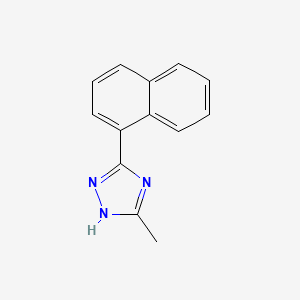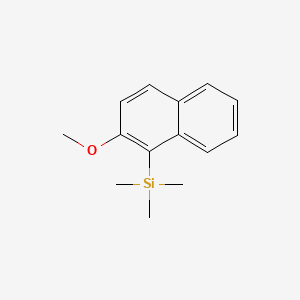
(2-Methoxy-1-naphthyl)trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methoxy-1-naphthyl)trimethylsilane is an organosilicon compound that features a naphthalene ring substituted with a methoxy group and a trimethylsilyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-1-naphthyl)trimethylsilane typically involves the reaction of 2-methoxy-1-naphthol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
2-Methoxy-1-naphthol+Trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(2-Methoxy-1-naphthyl)trimethylsilane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The naphthalene ring can be reduced under specific conditions.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.
Major Products Formed
Oxidation: Formation of 2-methoxy-1-naphthaldehyde.
Reduction: Formation of 2-methoxy-1,2,3,4-tetrahydronaphthalene.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
科学研究应用
(2-Methoxy-1-naphthyl)trimethylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2-Methoxy-1-naphthyl)trimethylsilane involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, allowing selective reactions to occur at other positions on the naphthalene ring. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties.
相似化合物的比较
Similar Compounds
- 2-Methoxy-1-naphthaleneboronic acid
- 1-Methoxy-2-methyl-1-(trimethylsiloxy)propene
- Methoxytrimethylsilane
Uniqueness
(2-Methoxy-1-naphthyl)trimethylsilane is unique due to the presence of both a methoxy group and a trimethylsilyl group on the naphthalene ring. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in organic synthesis and material science.
属性
分子式 |
C14H18OSi |
|---|---|
分子量 |
230.38 g/mol |
IUPAC 名称 |
(2-methoxynaphthalen-1-yl)-trimethylsilane |
InChI |
InChI=1S/C14H18OSi/c1-15-13-10-9-11-7-5-6-8-12(11)14(13)16(2,3)4/h5-10H,1-4H3 |
InChI 键 |
CMEDQCLANXAPOQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=CC=CC=C2C=C1)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


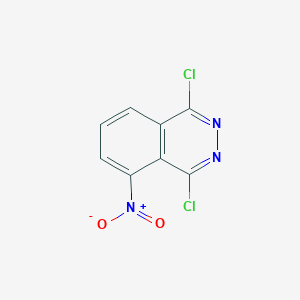
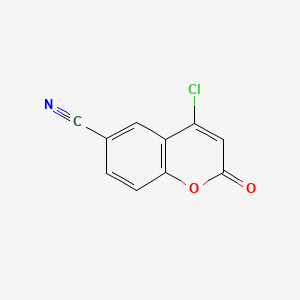
![2-[4-(3-Piperidylmethyl)-1-piperazinyl]ethanol](/img/structure/B13694965.png)
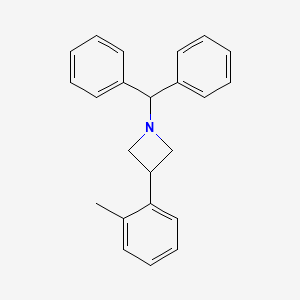
![3-[3-(Difluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13694978.png)
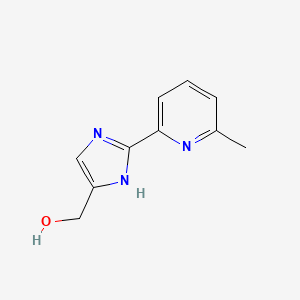
![9-Chlorodibenzo[b,d]furane-3-boronic Acid Pinacol Ester](/img/structure/B13694990.png)
![2-(Boc-amino)-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13694993.png)
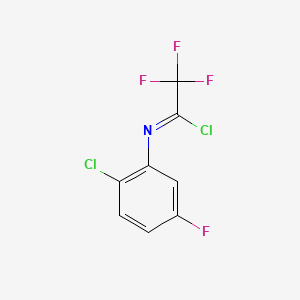

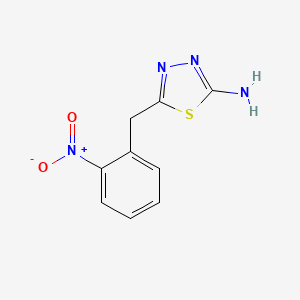
![2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-thiadiazole](/img/structure/B13695006.png)
![2-[Boc-(methyl)amino]-2-cyclobutylacetic Acid](/img/structure/B13695014.png)
